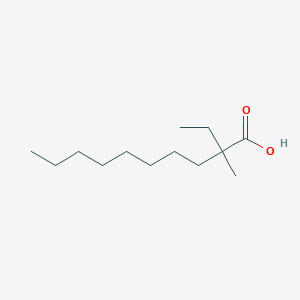

2-Ethyl-2-methyldecanoic acid

Overview

Description

2-Ethyl-2-methyldecanoic acid is a chemical compound with the molecular formula C13H26O2 . It is used in laboratory chemicals and for the manufacture of chemical compounds .

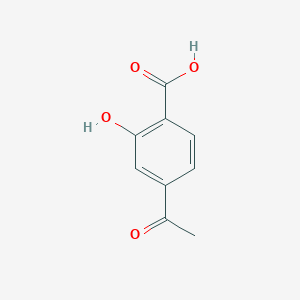

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C13H26O2/c1-4-6-7-8-9-10-11-13(3,5-2)12(14)15/h4-11H2,1-3H3,(H,14,15) . The molecular weight is 214.35 . Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 214.35 . Other specific properties such as density, melting point, and boiling point are not provided in the search results .Scientific Research Applications

Enzymatic Resolution and Synthesis

Research has demonstrated the resolution of 2-methylalkanoic acids using lipase from Candida cylindracea, indicating that the resolution of these acids, such as 2-methyldecanoic acid, is dependent on the chain length of the acid moiety. This enzymatic process allows for the production of enantiomerically pure compounds, which are valuable in various scientific applications, including the synthesis of pharmaceuticals and fine chemicals (Holmberg et al., 1991). Moreover, a chemoenzymatic synthesis approach has been used to prepare enantiomerically pure (R)- and (S)-2-methyldecan-1-ol, leading to the production of nearly optically pure 2-methyldecanoic acid, showcasing the versatility of enzymatic methods in synthesizing complex organic molecules (Ferraboschi et al., 1992).

Materials Science and Liquid Crystals

In the field of materials science, derivatives of 2-methyldecanoic acid have been used to synthesize novel ferro- and antiferro-electric liquid crystals. These materials, derived from the preen-gland wax of domestic geese, exhibit unique mesomorphic and electro-optical properties, making them suitable for applications in display technologies and optical devices (Heppke et al., 1997).

Catalysis and Organic Synthesis

The use of 2-ethyl-2-methyldecanoic acid and its derivatives has been explored in catalysis and organic synthesis. For example, ethyl 2-methyl-2,3-butadienoate, a compound related to this compound, has been used in [4 + 2] annulation reactions with N-tosylimines, facilitated by an organic phosphine catalyst. This process yields highly functionalized tetrahydropyridines, demonstrating the role of these compounds in facilitating complex organic transformations (Zhu et al., 2003).

Polymer Science

In polymer science, controlled/living radical polymerization of vinyl acetate has been achieved using a degenerative transfer process with alkyl iodides, including compounds related to this compound. This method allows for the synthesis of poly(vinyl acetate) with predetermined molecular weights and low polydispersity, highlighting the potential of these compounds in the precise control of polymerization reactions (Iovu & Matyjaszewski, 2003).

Enantioselective Enzymatic Modification

Research has also shown that Geotrichum candidum lipase isozymes exhibit different abilities to differentiate between enantiomers of ethyl 2-methyldecanoate. Rational recombination of selected portions of these isozymes has led to the creation of a novel lipase with improved enantioselectivity, demonstrating the potential for engineering enzymes for specific applications in stereoselective synthesis (Holmquist & Berglund, 1999).

Safety and Hazards

Properties

IUPAC Name |

2-ethyl-2-methyldecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-4-6-7-8-9-10-11-13(3,5-2)12(14)15/h4-11H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWZRVKAMYDLHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C)(CC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

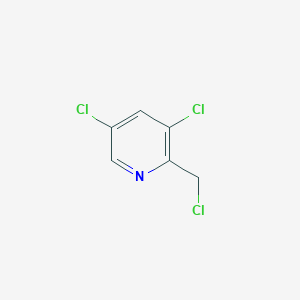

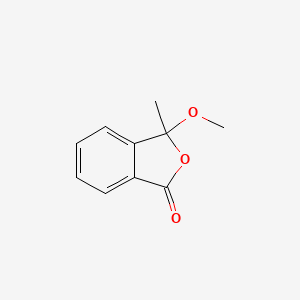

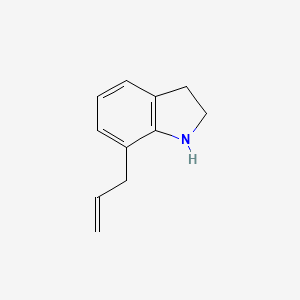

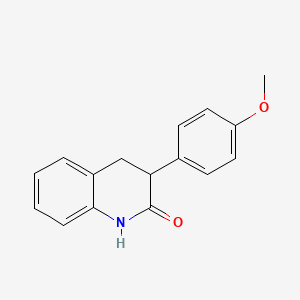

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3079851.png)

![ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3079891.png)

![1-Ethoxy-1-oxo-3-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)propan-2-aminium trifluoroacetate](/img/structure/B3079915.png)

![3-(Ethoxycarbonyl)-1-thia-4-azoniaspiro[4.5]decane chloride](/img/structure/B3079918.png)

![6-[Tert-butoxycarbonyl-(2,3,4,5,6-pentahydroxy-hexyl)-amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid](/img/structure/B3079938.png)